molecular formula C17H13ClN4OS B294441 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294441
M. Wt: 356.8 g/mol
InChI Key: UZQDZMUNRJBVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CPTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological activities. CPTT belongs to the class of thiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological activities through the inhibition of various enzymes and proteins involved in the pathogenesis of diseases. For example, 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit several biochemical and physiological effects. For example, 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.

Advantages and Limitations for Lab Experiments

3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. For example, it is relatively easy to synthesize, and its structure is well-defined, which makes it a suitable candidate for structure-activity relationship (SAR) studies. However, 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations as well. For example, its solubility in water is relatively low, which can make it difficult to study its biological activities in aqueous solutions.

Future Directions

There are several future directions for the research on 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to investigate its potential as an anticancer agent. Another possible direction is to study its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to identify its molecular targets.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(3-chlorophenyl)-1,2,4-triazole-5-thiol with 2-methylphenyl glycidyl ether in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the elimination of a proton. The yield of 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole obtained through this method is reported to be around 70%.

Scientific Research Applications

3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential biological activities. Several studies have reported that 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. 3-(3-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to exhibit anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-11-5-2-3-8-14(11)23-10-15-21-22-16(19-20-17(22)24-15)12-6-4-7-13(18)9-12/h2-9H,10H2,1H3

InChI Key

UZQDZMUNRJBVHG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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